Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another method includes the Friedländer approach, which uses green chemistry strategies to synthesize the naphthyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . The compound’s ability to bind to specific proteins and interfere with their function is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Oxolinic Acid: 5-Ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid.
Uniqueness
Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct biological activities and chemical properties
Biological Activity
Ethyl 5-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (EMN) is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article explores the biological properties of EMN, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects. Additionally, we will present data tables summarizing relevant studies and findings.
Chemical Structure and Properties
EMN has a molecular formula of C12H12N2O3 and a molecular weight of approximately 232.24 g/mol. The compound features a unique naphthyridine structure that enhances its solubility and biological activity due to the presence of ethyl and carboxylate groups.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of EMN and its derivatives. For instance, derivatives of naphthyridine have shown significant antibacterial activity against various pathogens, including:
- Klebsiella pneumoniae
- Staphylococcus aureus
- Escherichia coli
Table 1: Antimicrobial Activity of EMN Derivatives
Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Remarks |
---|---|---|---|
EMN | Klebsiella pneumoniae | 0.25 μg/mL | Effective against Gram-negative bacteria |
EMN | Staphylococcus aureus | 0.22 μg/mL | Strong biofilm inhibition |
Derivative A | Escherichia coli | 0.30 μg/mL | Exhibits bactericidal properties |
These results indicate that EMN exhibits potent antimicrobial effects, making it a candidate for further pharmacological exploration .
Anti-inflammatory Effects
Research indicates that EMN may possess anti-inflammatory properties. Studies have shown that compounds within the naphthyridine class can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, in vitro studies demonstrated that EMN reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
Anticancer Potential
Emerging evidence suggests that EMN may have anticancer activity. Preliminary studies indicate that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance:
- In vitro studies showed that EMN inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies revealed that EMN treatment led to increased reactive oxygen species (ROS) production, contributing to cell death in cancer cells.
Table 2: Anticancer Activity of EMN
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via ROS |
A549 (Lung Cancer) | 12 | Cell cycle arrest at G2/M phase |
These findings suggest that EMN holds promise as a potential anticancer agent, warranting further investigation into its therapeutic applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 5-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)8-6-14-11-9(10(8)15)7(2)4-5-13-11/h4-6H,3H2,1-2H3,(H,13,14,15) |
InChI Key |
BVCALFNXYKRNRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=CC(=C2C1=O)C |
Origin of Product |
United States |
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